molecular formula C11H15N3O B2991186 4-Cyclopropyl-6-(pyrrolidin-3-yloxy)pyrimidine CAS No. 2155538-48-8

4-Cyclopropyl-6-(pyrrolidin-3-yloxy)pyrimidine

Cat. No.: B2991186
CAS No.: 2155538-48-8
M. Wt: 205.261
InChI Key: DLFPSFGKNRSYPY-UHFFFAOYSA-N
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Description

Pyrimidine is a basic structure in nucleotides (cytosine, thymine, and uracil) in DNA and RNA. It’s a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Pyrrolidine, on the other hand, is a five-membered ring with the molecular formula (CH2)4NH. It is a saturated heterocycle and a secondary amine . The compound you mentioned seems to be a derivative of these two structures.


Chemical Reactions Analysis

The chemical reactions involving “4-Cyclopropyl-6-(pyrrolidin-3-yloxy)pyrimidine” would depend on the specific conditions and reagents used. Pyrimidine and pyrrolidine rings can undergo various reactions depending on the substituents present .

Scientific Research Applications

Structural and Conformational Studies

  • Crystallography and Molecular Configuration : The compound 4-Cyclopropyl-6-(pyrrolidin-3-yloxy)pyrimidine and its derivatives have been studied for their crystallographic configurations. For instance, Yang et al. (2014) explored the anti-glycosylic bond conformation of a similar compound, providing insights into its three-dimensional crystal structure and hydrogen bonding arrangement (Yang et al., 2014).

Synthesis and Chemical Reactions

  • Synthesis Processes : The synthesis of pyrrolo[2,3-d]pyrimidines, a category to which this compound belongs, has been extensively studied. Quiroga et al. (2010) detailed the multicomponent reaction processes involved in creating a series of pyrrolo[2,3-d]pyrimidines, highlighting unexpected cyclization processes established by NMR and X-ray diffraction (Quiroga et al., 2010).

Pharmaceutical and Biological Applications

  • Herbicidal Activity : Pyrimidines with certain substituents, including cyclopropyl groups, have demonstrated valuable herbicidal activity. Krämer (1997) discusses compounds with amino and cyclopropylmethoxy groups in the pyrimidine nucleus, especially in applications like cotton and sunflower cultivation (Krämer, 1997).
  • Antitumor Activity : Liu et al. (2015) synthesized a novel series of pyrrolo[2,3-d]pyrimidines targeting both thymidylate and purine nucleotide biosynthesis, showing significant antiproliferative potencies against various tumor cell lines. This suggests potential applications in cancer treatment (Liu et al., 2015).

Optical and Electronic Properties

  • Fluorescent Properties and Sensor Applications : Pyrrolo-C, a derivative of pyrrolo[2,3-d]pyrimidines, has been used as a fluorescent probe to monitor RNA secondary structure formation. This indicates its potential in biophysical studies and as a sensor material (Tinsley & Walter, 2006).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which “4-Cyclopropyl-6-(pyrrolidin-3-yloxy)pyrimidine” is used. For instance, many pyrimidine derivatives are known to have biological activity, including antiviral, antibacterial, and antifungal properties .

Future Directions

The future directions for research on “4-Cyclopropyl-6-(pyrrolidin-3-yloxy)pyrimidine” would likely involve further exploration of its synthesis, properties, and potential applications. Given the biological activity of many pyrimidine and pyrrolidine derivatives, it could be of interest in fields such as medicinal chemistry and drug discovery .

Properties

IUPAC Name

4-cyclopropyl-6-pyrrolidin-3-yloxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-2-8(1)10-5-11(14-7-13-10)15-9-3-4-12-6-9/h5,7-9,12H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFPSFGKNRSYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)OC3CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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